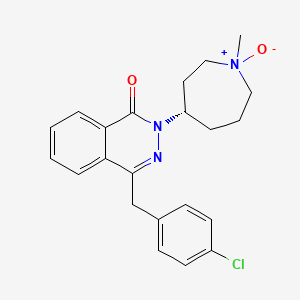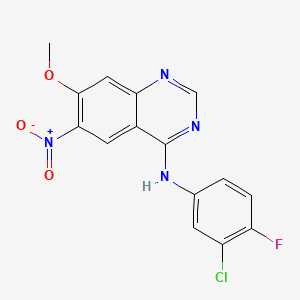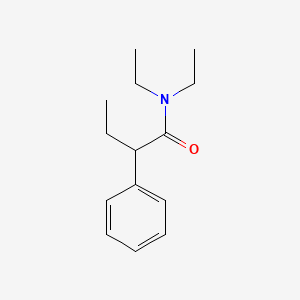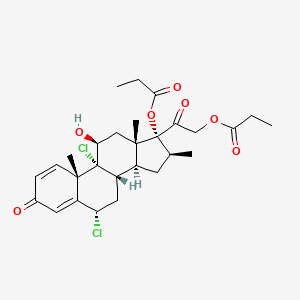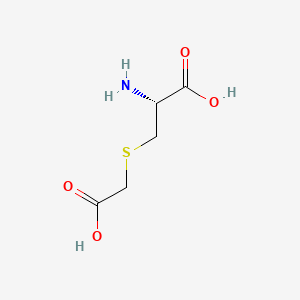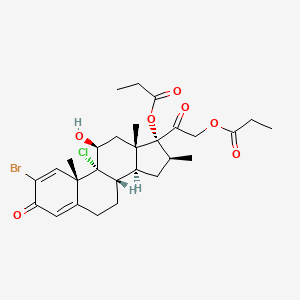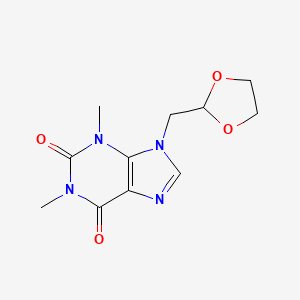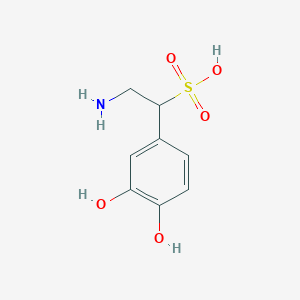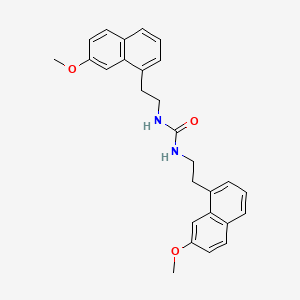
Agomelatine Dimer Urea
Descripción general
Descripción
Agomelatine Dimer Urea is an impurity standard of Agomelatine . Agomelatine belongs to a class of drugs known as atypical antidepressants and has a unique mechanism of action compared to many other antidepressants . It is an antidepressant targeting melatonin and serotonin receptors .
Molecular Structure Analysis
Agomelatine Dimer Urea has the molecular formula C27H28N2O3 . More detailed structural information might be available in databases like PubChem .
Aplicaciones Científicas De Investigación
Synthesis and Quality Control : Agomelatine Dimer Urea is synthesized for use as a reference substance in the quality control of Agomelatine. It is produced through condensation using 2-(7-methoxy-1-naphthyl) ethylamine and characterized by methods such as NMR and MS (L. Wentao et al., 2015).
Drug Design and Binding Properties : Agomelatine Dimer Urea has been used in the design of new drugs, particularly as selective MT1 melatoninergic ligands. It serves as a basis for the synthesis of compounds that exhibit MT(1)-selective ligand properties, demonstrating potential in the development of novel pharmaceutical agents (C. Descamps-François et al., 2003).
Improving Solubility of Agomelatine : Agomelatine Dimer Urea forms part of cocrystals with agomelatine to enhance its solubility. This application is crucial in pharmaceutical formulation, as improved solubility can significantly impact the efficacy and absorption of drugs (Yan Yan et al., 2012).
Pharmacokinetics and Genetic Polymorphisms : Studies have explored how genetic polymorphisms in enzymes like CYP1A2 and CYP2C9, as well as the ABCB1 transporter, influence the pharmacokinetics of agomelatine. This research is vital in understanding individual variations in drug metabolism and efficacy (M. Saiz-Rodríguez et al., 2019).
Potential in Treatment of Various Conditions : Agomelatine and its derivatives have been investigated for potential roles in treating conditions like contrast-induced nephrotoxicity, glaucoma, and major depressive disorders. These studies demonstrate the therapeutic potential of agomelatine beyond its primary use as an antidepressant (A. Karaman et al., 2016; N. Pescosolido et al., 2015; M. Fornaro et al., 2010).
Neurogenesis and Neuroprotection : Research indicates that agomelatine can facilitate neurogenesis and exhibit neuroprotective effects, particularly in contexts like cerebral ischemia/reperfusion injury and aging-related neurodegeneration. Such studies highlight its potential use in neurological and mental health therapies (A. Soumier et al., 2009; Wijitra Chumboatong et al., 2017; Teera Chanmanee et al., 2021).
Safety And Hazards
Direcciones Futuras
Agomelatine holds promise in the combined treatment of insomnia, depression, and osteoporosis in middle-aged women during menopause . Its mechanism of action, strikingly different from that of conventional classes of antidepressants, opens perspectives towards a better understanding of the physiopathological bases underlying depression .
Propiedades
IUPAC Name |
1,3-bis[2-(7-methoxynaphthalen-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-31-23-11-9-19-5-3-7-21(25(19)17-23)13-15-28-27(30)29-16-14-22-8-4-6-20-10-12-24(32-2)18-26(20)22/h3-12,17-18H,13-16H2,1-2H3,(H2,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLOKCBHVVICPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)NCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Agomelatine Dimer Urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



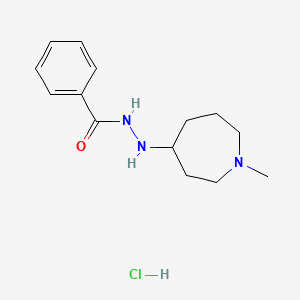
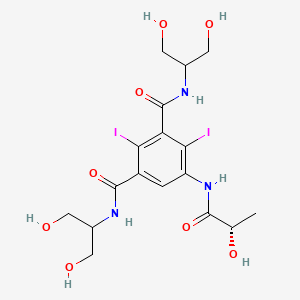
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)

